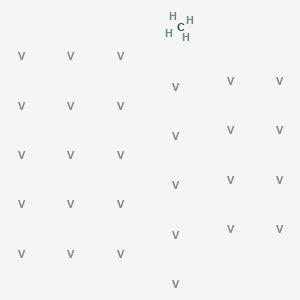
methane;vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methane;vanadium is a compound that involves the interaction between methane (CH₄) and vanadium (V), a transition metal. Methane is the simplest alkane and a major component of natural gas, while vanadium is known for its multiple oxidation states and catalytic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methane;vanadium compounds typically involves the activation of methane by vanadium-based catalysts. One common method is the thermal activation of methane by vanadium boride cluster cations (VBₙ⁺, where n = 3–6). This process involves dehydrogenation of methane under thermal collision conditions . Another method involves the use of vanadium oxide cluster anions (V₂O₅)NO⁻ (N = 1–18), which can activate methane at low temperatures .
Industrial Production Methods
Industrial production of vanadium compounds often involves the extraction of vanadium from minerals such as vanadinite and carnotite. The vanadium is then processed into various forms, including vanadium pentoxide (V₂O₅), which can be used as a catalyst for methane activation. Methods such as sol-gel, hydrothermal synthesis, and chemical vapor deposition are commonly used to produce high-purity vanadium compounds .
Chemical Reactions Analysis
Types of Reactions
Methane;vanadium compounds undergo several types of chemical reactions, including:
Oxidation: Methane can be oxidized by vanadium oxides to form methanol or formaldehyde.
Reduction: Vanadium compounds can be reduced by methane, leading to the formation of lower oxidation state vanadium species.
Substitution: Methane can undergo substitution reactions with vanadium compounds, resulting in the formation of various organovanadium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include vanadium oxides (e.g., V₂O₅), vanadium borides, and other vanadium-based catalysts. Reaction conditions often involve high temperatures and controlled atmospheres to facilitate the activation of methane .
Major Products
The major products formed from these reactions include methanol, formaldehyde, and various organovanadium compounds
Scientific Research Applications
Methane;vanadium compounds have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including the activation and functionalization of methane.
Biology: Studied for their potential role in biological processes, such as enzyme catalysis and metabolic pathways.
Medicine: Investigated for their potential therapeutic applications, including as anti-cancer agents and in the treatment of diabetes.
Industry: Used in the production of chemicals, fuels, and materials, including the synthesis of methanol and other valuable chemicals
Mechanism of Action
The mechanism of action of methane;vanadium compounds involves the activation of methane through interactions with vanadium-based catalysts. This process typically involves the cleavage of the C-H bond in methane, followed by the formation of various intermediates and products. Molecular targets include the methane molecule itself and various reactive intermediates formed during the reaction. Pathways involved in the mechanism include hydrogen-atom transfer (HAT) and proton-coupled electron transfer (PCET) reactions .
Comparison with Similar Compounds
Methane;vanadium compounds can be compared with other similar compounds, such as:
Methane;nickel: Nickel-based catalysts are also used for methane activation, but they often require higher temperatures and pressures compared to vanadium-based catalysts.
Methane;platinum: Platinum-based catalysts are highly effective for methane activation but are more expensive and less abundant than vanadium.
Methane;iron: Iron-based catalysts are another alternative, but they may not be as efficient as vanadium-based catalysts in certain reactions
The uniqueness of this compound compounds lies in their ability to activate methane under relatively mild conditions and their versatility in various chemical reactions.
Conclusion
This compound compounds represent a fascinating area of research with significant potential in various scientific and industrial applications. Their unique properties and reactivity make them valuable tools for the activation and functionalization of methane, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
CH4V28 |
|---|---|
Molecular Weight |
1442.40 g/mol |
IUPAC Name |
methane;vanadium |
InChI |
InChI=1S/CH4.28V/h1H4;;;;;;;;;;;;;;;;;;;;;;;;;;;; |
InChI Key |
WPJPLVNAEBKXRM-UHFFFAOYSA-N |
Canonical SMILES |
C.[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
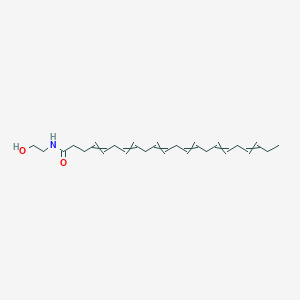
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)

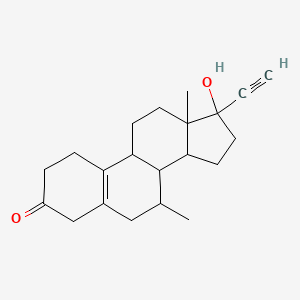

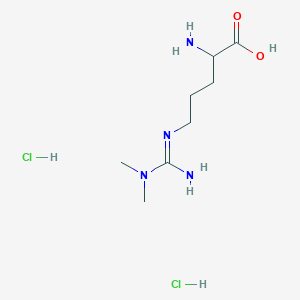
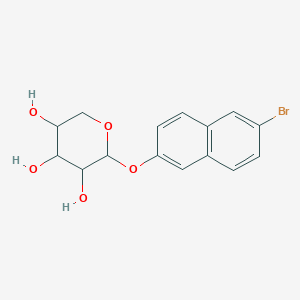

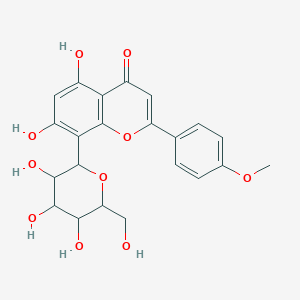
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)
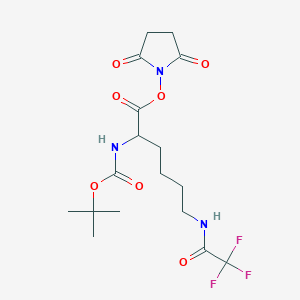
![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
